2-methoxy-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
Description
The compound 2-methoxy-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a heterocyclic molecule featuring:
- A pyridine ring substituted with a methoxy group at position 2.
- A carbonyl-linked octahydropyrrolo[3,4-c]pyrrole group at position 3.
- A [1,2,4]triazolo[4,3-b]pyridazine moiety at the 5-position of the pyrrolo-pyrrole system.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-27-17-14(3-2-6-19-17)18(26)24-9-12-7-23(8-13(12)10-24)16-5-4-15-21-20-11-25(15)22-16/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNYKRUFGUEZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several synthesized heterocycles (Table 1):
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
Spectroscopic and Structural Analysis
NMR Profiling :
- highlights the use of 1H NMR chemical shifts to compare substituent environments. Regions with shifts (e.g., positions 29–36 and 39–44) indicate structural variations in analogues .
- For the target compound, triazolo-pyridazine protons would likely show distinct shifts in regions analogous to Figure 6 in , differing from pyrimidine-based systems .
Mass Spectrometry :
- methyl-substituted analogues (~414.4 g/mol) .
Hypothesized Bioactivity
While direct bioactivity data is absent in the evidence, structural parallels suggest:
- Kinase inhibition : Triazolo-pyridazine and pyrrolo-pyrrole motifs are common in kinase inhibitors (e.g., JAK2/3 inhibitors) .
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